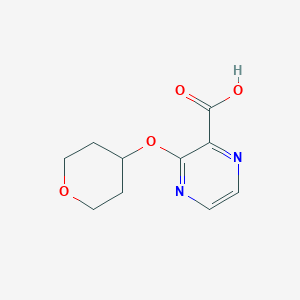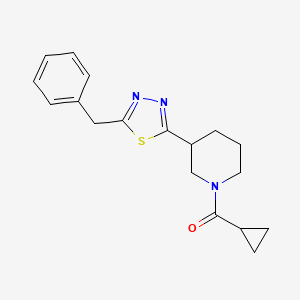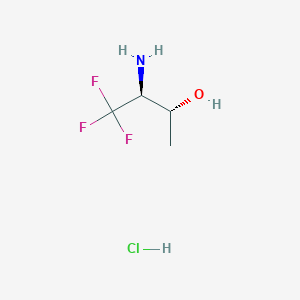
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H28N4O6S and its molecular weight is 512.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- A study synthesized a range of quinolone derivatives, including ones similar to the compound , for antimicrobial studies. These compounds showed notable antibacterial activity against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (Patel, Patel, & Chauhan, 2007).
Antitumor and Antiproliferative Activities
- Novel quinolone derivatives, including ones structurally similar to the compound , have been identified as potent 5HT1B antagonists. These compounds displayed preliminary structure-activity relationship (SAR) data indicating potential antitumor activities (Horchler et al., 2007).
- Quinazolinone derivatives, including those similar to the compound , were evaluated for antiproliferative effects against various cancer cell lines. These derivatives showed promising activity, particularly against cervical, oral, hepatocellular, stomach adenocarcinoma, prostate cancer, and lung cancer cell lines (Tseng et al., 2006).
Enzyme Inhibition and Biological Activity
- The synthesis of novel piperazine and morpholine substituted quinolines, akin to the compound of interest, was described. These molecules displayed effective inhibition profiles against various metabolic enzymes, suggesting potential applications in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and diabetes (Çakmak et al., 2020).
Corrosion Inhibition
- Certain quinazolinone derivatives, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel. These studies showed that such compounds can be effective in protecting steel surfaces in acidic environments, offering potential applications in industrial corrosion control (Chen et al., 2021).
Drug Delivery Systems
- The compound's relatives have been investigated in the context of prodrug formulations for improved drug delivery. For instance, morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were evaluated for topical drug delivery, demonstrating improved skin permeation (Rautio et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one' involves the reaction of a piperazine derivative with a quinoline derivative, followed by the addition of a morpholinosulfonyl group. The carbonyl group is introduced during the piperazine reaction.", "Starting Materials": [ "4-methoxyphenylhydrazine", "4-chloro-3-nitrobenzoic acid", "piperazine", "morpholine", "sulfonyl chloride", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "ethanol", "dichloromethane", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid by reacting 4-methoxyphenylhydrazine with 4-chloro-3-nitrobenzoic acid in ethanol and water with potassium carbonate as a base.", "Step 2: Conversion of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with acetic anhydride and sodium hydroxide in dichloromethane.", "Step 3: Addition of morpholinosulfonyl group to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with sulfonyl chloride and morpholine in dichloromethane." ] } | |
CAS RN |
422522-74-5 |
Product Name |
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one |
Molecular Formula |
C25H28N4O6S |
Molecular Weight |
512.58 |
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |
InChI Key |
PRYANBAVWOZQNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2778393.png)


![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)
![4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2778402.png)
![N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2778405.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2778413.png)
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
